N-benzyltetrazolo[1,5-b]pyridazin-6-amine
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Overview
Description
N-benzyltetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of tetrazolo-pyridazines. This compound is characterized by a fused ring system consisting of a tetrazole ring and a pyridazine ring, with a benzyl group attached to the nitrogen atom of the tetrazole ring. The molecular formula of this compound is C11H10N6, and it has a molecular weight of 226.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyltetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(II) sulfate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyltetrazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
N-benzyltetrazolo[1,5-b]pyridazin-6-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyltetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways . Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: A compound with similar structural features but different functional groups, known for its potential explosive properties.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine ring system and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
N-benzyltetrazolo[1,5-b]pyridazin-6-amine is unique due to its specific structural features, including the fused tetrazole-pyridazine ring system and the presence of a benzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H10N6 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
N-benzyltetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H10N6/c1-2-4-9(5-3-1)8-12-10-6-7-11-13-15-16-17(11)14-10/h1-7H,8H2,(H,12,14) |
InChI Key |
HPFUQZCGJYYDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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